Photosynthetic Electron Transport Inhibition: 2-Nitrophenyl Series Exhibits Narrower Activity Window than 2-Chlorophenyl Series
In a direct head-to-head study of sixteen compounds tested under identical conditions, the 2-nitrophenylcarbamoyl series (eight compounds) inhibited photosynthetic electron transport (PET) in spinach chloroplasts with IC50 values ranging from 0.233 to 0.487 mmol/L, with the pentylcarbamate analog showing the highest activity [1]. In contrast, the 2-chlorophenylcarbamoyl series (eight compounds) spanned a wider activity range of 0.05 to 0.664 mmol/L, with the propylcarbamate analog being the most potent [2]. Both series act as PET inhibitors in photosystem II [2]. The 2-nitrophenyl series provides a more constrained activity window (approximately 2.1-fold spread versus approximately 13.3-fold for the 2-chlorophenyl series), which may be advantageous for applications requiring predictable, moderate PET inhibition rather than highly variable potency.
| Evidence Dimension | PET inhibition IC50 range in spinach chloroplasts |
|---|---|
| Target Compound Data | IC50 = 0.233–0.487 mmol/L (2-nitrophenyl series; highest activity: pentylcarbamate) |
| Comparator Or Baseline | IC50 = 0.05–0.664 mmol/L (2-chlorophenyl series; highest activity: propylcarbamate) |
| Quantified Difference | 2-nitrophenyl series: ~2.1-fold activity spread; 2-chlorophenyl series: ~13.3-fold activity spread; different optimal alkyl tail lengths |
| Conditions | Spinach (Spinacia oleracea L.) chloroplasts; PET inhibition assay; photosystem II |
Why This Matters
The narrower activity range and distinct alkyl tail SAR of the 2-nitrophenyl series may simplify lead optimization when moderate, tunable PET inhibition is desired without the extreme variability seen in the 2-chlorophenyl series.
- [1] Gonec T, Stranik J, Pesko M, Kos J, Oravec M, Kralova K, Jampilek J. Preparation and Photosynthesis-Inhibiting Activity of 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates. In: 20th International Electronic Conference on Synthetic Organic Chemistry (ECSOC). 2016. doi:10.3390/ecsoc-20-b004 View Source
- [2] Gonec T, Stranik J, Pesko M, Kos J, Oravec M, Kralova K, Jampilek J. Photosynthesis-Inhibiting Activity of 1-[(2-Chlorophenyl)carbamoyl]- and 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates. Molecules. 2017;22(7):1199. doi:10.3390/molecules22071199 View Source
